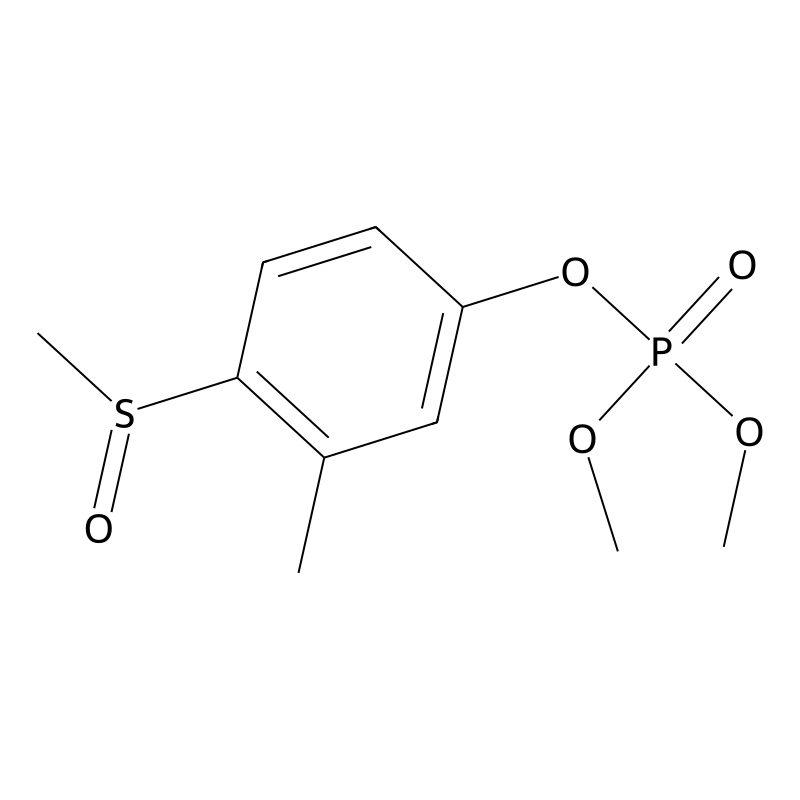Fenthion oxon sulfoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Environmental Monitoring
Researchers use Fenthion oxon sulfoxide as a standard to detect Fenthion, a now-banned organophosphate insecticide, in environmental samples like water and soil. () This helps assess potential environmental contamination from past agricultural practices.
By comparing the properties of Fenthion oxon sulfoxide, a known degradation product of Fenthion, to samples from the environment, scientists can identify the presence of Fenthion with high accuracy. Techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) rely on these standards for precise analysis. ()
Safety and Toxicology Research
- Although Fenthion is no longer in use, research on its effects and potential health risks continues. Fenthion oxon sulfoxide serves as a reference compound in studies investigating the breakdown pathways and metabolites of Fenthion in living organisms. This information is crucial for understanding the potential toxicity of Fenthion and similar organophosphate insecticides.
Analytical Method Development
- The development of new and improved methods for environmental and toxicological analysis often involves Fenthion oxon sulfoxide. Researchers can use this standard to validate and calibrate their analytical instruments, ensuring the accuracy and reliability of their measurements when detecting Fenthion or related compounds.
Fenthion oxon sulfoxide is a chemical compound derived from fenthion, an organophosphorus pesticide commonly used for pest control in agriculture. It belongs to a class of compounds known as organophosphates, which function primarily as insecticides. Fenthion oxon sulfoxide is characterized by its specific molecular structure, which includes a sulfoxide functional group, enhancing its reactivity and biological activity compared to its parent compound.
The molecular formula for fenthion oxon sulfoxide is C₈H₉O₃PS, with a molecular weight of approximately 278 g/mol. The compound is often analyzed using techniques such as gas chromatography coupled with mass spectrometry, which allows for the identification of its metabolites and degradation products in various matrices, including agricultural produce .
Fenthion oxon sulfoxide itself is not believed to have any inherent insecticidal activity. As a metabolite, it is considered a detoxification product of fenthion [1].
The fragmentation patterns observed in mass spectrometry indicate that fenthion oxon sulfoxide can lose methyl radicals or methanol during ionization, leading to different product ions that reflect its complex reactivity .
Fenthion oxon sulfoxide exhibits significant biological activity, primarily as an insecticide. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme for neurotransmission in insects. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, causing paralysis and death in target pests. The compound's toxicity profile is similar to other organophosphates but may vary based on environmental conditions and exposure levels .
Studies have indicated that fenthion oxon sulfoxide retains insecticidal properties even at low concentrations, making it effective against a broad spectrum of agricultural pests .
Fenthion oxon sulfoxide can be synthesized through various methods, typically involving the oxidation of fenthion or its derivatives. One common approach is the use of oxidizing agents such as N-bromosuccinimide or hydrogen peroxide in the presence of appropriate solvents. These reactions often require controlled conditions to ensure selective oxidation without further degradation of the compound .
In laboratory settings, fenthion can also be transformed into fenthion oxon sulfoxide using specific catalysts that facilitate the oxidation process while minimizing side reactions .
The primary application of fenthion oxon sulfoxide is in agriculture as an insecticide. It is utilized in the treatment of various crops, including fruits and vegetables, to control pest populations effectively. Its ability to remain active over extended periods makes it valuable for integrated pest management strategies.
Additionally, due to its biological activity, fenthion oxon sulfoxide is also studied for potential applications in veterinary medicine and public health pest control programs .
Interaction studies involving fenthion oxon sulfoxide focus on its behavior in biological systems and its interactions with other chemicals. Research has shown that this compound can interact with various enzymes beyond acetylcholinesterase, potentially leading to synergistic effects when combined with other pesticides or agricultural chemicals.
Furthermore, studies have explored how environmental factors such as pH and temperature influence the stability and degradation pathways of fenthion oxon sulfoxide in agricultural settings .
Fenthion oxon sulfoxide shares structural similarities and biological functions with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Fenthion | C₈H₉O₃PS | Insecticide | Parent compound; less stable than oxon |
| Fenthion Sulfone | C₈H₉O₄PS | Insecticide | More stable; less toxic than fenthion |
| Fenthion Sulfide | C₈H₉PS | Insecticide | Reduced form; lower toxicity |
| Chlorpyrifos | C₉H₁₁Cl₃NO₃PS | Broad-spectrum insecticide | Higher toxicity; persistent in environment |
| Malathion | C₁₄H₁₉O₃PS | Insecticide | Rapidly degrades; less toxic than fenthion |
Fenthion oxon sulfoxide's unique combination of stability and biological activity positions it as a significant player among organophosphate insecticides. Its specific mechanism of action through acetylcholinesterase inhibition distinguishes it from other similar compounds that may operate via different pathways or exhibit varying levels of toxicity .
XLogP3
GHS Hazard Statements
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








